
(R,E)-3-((tert-Butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxo-N-((R)-1-phenylethyl)hept-6-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a diverse array of functional groups, including a silyl ether, a fluorophenyl group, a pyrimidine ring, and an amide linkage, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:
Formation of the silyl ether: This step involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Construction of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate precursors like 4-fluorobenzaldehyde and a suitable amine.
Amide bond formation: The final step involves coupling the pyrimidine derivative with an amine to form the amide bond, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the silyl ether or the amide group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols or amines
Substitution: Introduction of various nucleophiles into the aromatic ring
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its target. This can lead to inhibition or activation of the target, resulting in the desired biological effect.
相似化合物的比较
Similar Compounds
- (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-chlorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide
- (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-bromophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide
Uniqueness
The unique combination of functional groups in (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and specificity for certain targets compared to similar compounds with different substituents.
属性
分子式 |
C36H49FN4O5SSi |
|---|---|
分子量 |
696.9 g/mol |
IUPAC 名称 |
(E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide |
InChI |
InChI=1S/C36H49FN4O5SSi/c1-24(2)33-31(34(27-16-18-28(37)19-17-27)40-35(39-33)41(7)47(8,44)45)21-20-29(42)22-30(46-48(9,10)36(4,5)6)23-32(43)38-25(3)26-14-12-11-13-15-26/h11-21,24-25,30H,22-23H2,1-10H3,(H,38,43)/b21-20+/t25-,30-/m1/s1 |
InChI 键 |
KQJATWGUNLIISH-LYPUAXMOSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(=O)/C=C/C2=C(N=C(N=C2C(C)C)N(C)S(=O)(=O)C)C3=CC=C(C=C3)F)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)NC(C)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


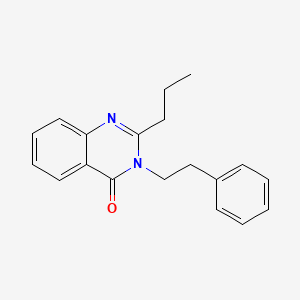

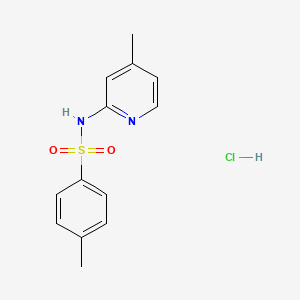
![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)


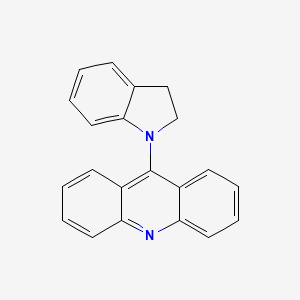

![Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate](/img/structure/B11834090.png)

![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)
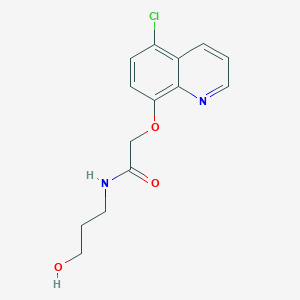
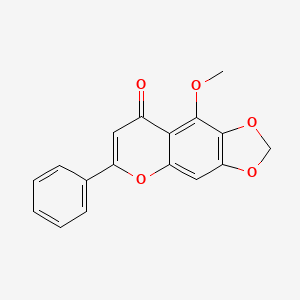
![2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B11834107.png)
